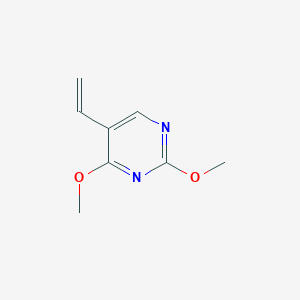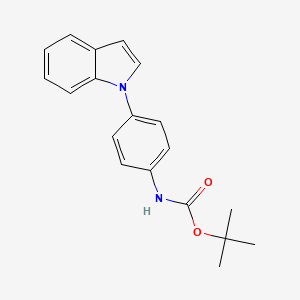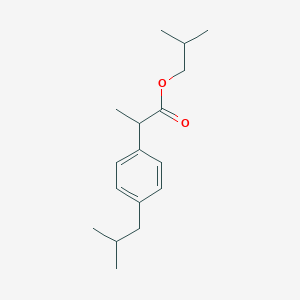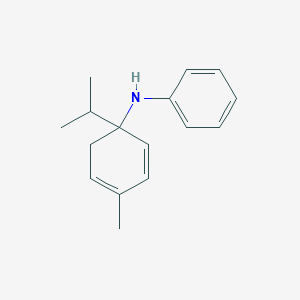
2,4-Dimethoxy-5-vinylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-5-vinylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions and a vinyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-5-vinylpyrimidine typically involves the reaction of 2,4-dimethoxypyrimidine with a vinylating agent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents. For instance, 2-chloro-4,6-dimethoxypyrimidine can be reacted with potassium vinyltrifluoroborate in the presence of a palladium catalyst and a base such as triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-5-vinylpyrimidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups.
Major Products:
Oxidation: Formation of 2,4-dimethoxy-5-formylpyrimidine or 2,4-dimethoxy-5-carboxypyrimidine.
Reduction: Formation of 2,4-dimethoxy-5-ethylpyrimidine.
Substitution: Formation of 2,4-diamino-5-vinylpyrimidine or 2,4-dithio-5-vinylpyrimidine.
Scientific Research Applications
2,4-Dimethoxy-5-vinylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrimidines.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-5-vinylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The vinyl group can participate in various interactions, including π-π stacking and hydrogen bonding, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
2,4-Dimethoxypyrimidine: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
2,4-Diaminopyrimidine: Contains amino groups instead of methoxy groups, leading to different chemical properties and biological activities.
2,4-Dimethoxy-5-bromopyrimidine: Contains a bromine atom instead of a vinyl group, which affects its reactivity and applications.
Uniqueness: 2,4-Dimethoxy-5-vinylpyrimidine is unique due to the presence of both methoxy and vinyl groups, which provide a combination of electronic and steric properties that can be exploited in various chemical reactions and applications. The vinyl group, in particular, offers a site for further functionalization, making this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
67046-24-6 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-ethenyl-2,4-dimethoxypyrimidine |
InChI |
InChI=1S/C8H10N2O2/c1-4-6-5-9-8(12-3)10-7(6)11-2/h4-5H,1H2,2-3H3 |
InChI Key |
JUDFTMVJSMIBKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
![Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14131828.png)
![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)

![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)

![Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)



![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)
![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)

